Compound Description: Acrizanib is a small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). It was specifically designed for topical ocular delivery and shows promise as a therapy for neovascular age-related macular degeneration. Acrizanib demonstrates potent efficacy in rodent models of choroidal neovascularization, minimal systemic exposure after topical ocular administration, and a favorable ocular pharmacokinetic profile in rabbits [].
Relevance: Acrizanib, like the target compound, contains a 1-methyl-1H-pyrazol-3-yl group. While the rest of their structures differ significantly, this shared moiety highlights the importance of the 1-methyl-1H-pyrazol-3-yl group in medicinal chemistry and its potential role in interacting with biological targets. Comparing the properties and activities of Acrizanib with the target compound could provide insights into the structure-activity relationship within this chemical space. https://www.semanticscholar.org/paper/3caa9e25844c452503954ef911fb5ef9d988cd9c []
Compound Description: MG2-1812 is a potent and selective negative allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGlu2). It displays favorable lipophilicity and high subtype selectivity for mGlu2. Radiolabeled with carbon-11, it exhibits specific binding to mGlu2 in the rat brain, making it a promising candidate for positron emission tomography (PET) imaging of mGlu2 [].
Relevance: MG2-1812 shares the 1-methyl-1H-pyrazol-3-yl group with "N-(1-Methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide." The presence of this moiety in both compounds, despite their different overall structures and biological targets, suggests its potential significance in influencing molecular recognition and binding. https://www.semanticscholar.org/paper/12d15adcddda28802c83886565fdf1f2068f97bc []
Compound Description: PF-04254644 acts as an inhibitor of the receptor tyrosine kinase c-Met, demonstrating high selectivity for this target. Despite its promising kinase selectivity profile, preclinical studies revealed broad off-target inhibition of the phosphodiesterase (PDE) family, leading to adverse cardiotoxic effects in rats and ultimately halting its development as a drug candidate [].
Compound Description: AZD1480 acts as a potent inhibitor of the Janus kinase (Jak) pathway, specifically targeting Jak2. This compound displays promising activity against Jak2 V617F mutant cell lines, demonstrating efficacy in preclinical models of myeloproliferative neoplasms. Its favorable pharmacokinetic profile led to its advancement into Phase I clinical trials for the treatment of these hematological malignancies [].
Relevance: AZD1480 and "N-(1-Methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide" both contain a methylpyrazole group, although their substitution patterns differ. AZD1480 incorporates a 5-methyl-1H-pyrazol-3-yl moiety, while the target compound has a 1-methyl-1H-pyrazol-3-yl group. This difference in substitution can significantly influence the compounds' interactions with biological targets and their overall pharmacological profiles. Analyzing these structural variations is crucial for understanding structure-activity relationships in medicinal chemistry. https://www.semanticscholar.org/paper/02167bd952156f78422f654fec9d15fc9377977e []
Compound Description: APD791 functions as a high-affinity antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. This compound exhibits potent inhibitory effects on platelet aggregation, vasoconstriction, and smooth muscle cell proliferation. Moreover, APD791 demonstrates good oral bioavailability and generates active metabolites with similar pharmacological profiles [].
Relevance: APD791 shares a structural similarity with "N-(1-Methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide" through the presence of a 1-methyl-1H-pyrazolyl group. This shared moiety, despite being positioned differently within their respective structures, suggests its potential significance as a pharmacophore interacting with biological targets. Comparing their activities and properties can offer insights into the structure-activity relationship associated with this specific chemical motif. https://www.semanticscholar.org/paper/b4cb07a30427810925946cc3232644717fd8e2af []
Compound Description: SEN78702 (WYE-308775) is a potent and selective full agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This compound displays improved plasma stability, enhanced brain penetration, and greater efficacy in behavioral cognition models compared to its predecessor, SEN15924 (WAY-361789). These features make SEN78702 a promising preclinical candidate for treating cognitive impairment associated with Alzheimer's disease and schizophrenia [].
Relevance: Both SEN78702 and “N-(1-Methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide” share a common structural element: a pyrazole ring directly linked to a piperidine ring. In SEN78702, the linkage occurs at the 3-position of the pyrazole ring, whereas in the target compound, it's at the nitrogen atom of the piperidine ring. This structural similarity, despite the different points of attachment, suggests a potential shared pharmacophoric element that could be essential for their respective biological activities. https://www.semanticscholar.org/paper/01db2aae36d9f9b306eb0426aaa76c6f50be2597 []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.